4-(3-Methoxyphenyl)-3-methylbenzoic acid
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Overview
Description
The compound “4-(3-Methoxyphenyl)-3-methylbenzoic acid” is a type of aromatic compound, which contains a benzene ring. The presence of a methoxy group (-OCH3) and a carboxylic acid group (-COOH) suggests that it may have properties similar to other aromatic acids .
Synthesis Analysis
The synthesis of similar compounds often involves reactions such as Friedel-Crafts acylation or alkylation, and the use of protecting groups for the carboxylic acid during the synthesis .Molecular Structure Analysis
The molecular structure of similar compounds can be determined using techniques such as nuclear magnetic resonance (NMR) and X-ray crystallography .Chemical Reactions Analysis
Aromatic compounds like this can undergo a variety of reactions, including electrophilic aromatic substitution and nucleophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined using various analytical techniques. These properties may include melting point, boiling point, solubility, and spectral data .Scientific Research Applications
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Scientific Field: Nutrition and Metabolic Biology
- HMPA has been studied for its effects on metabolic conditions in diet-induced obese mice .
- Dietary HMCA was found to be effective against high-fat diet-induced weight gain and hepatic steatosis, and it improved insulin sensitivity .
- The metabolic benefits of HMCA were ascribed to HMPA produced by gut microbiota .
- The conversion of HMCA into HMPA was attributable to a wide variety of microbes belonging to the phylum Bacteroidetes .
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Scientific Field: Microbiology and Gut Health
- HMPA modulates gut microbes associated with host metabolic homeostasis .
- It increases the abundance of organisms belonging to the phylum Bacteroidetes and reduces the abundance of the phylum Firmicutes .
- These results suggest that HMPA derived from HMCA is metabolically beneficial, and regulates hepatic lipid metabolism, insulin sensitivity, and the gut microbial community .
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Scientific Field: Hepatic Lipid Metabolism
Safety And Hazards
Future Directions
properties
IUPAC Name |
4-(3-methoxyphenyl)-3-methylbenzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3/c1-10-8-12(15(16)17)6-7-14(10)11-4-3-5-13(9-11)18-2/h3-9H,1-2H3,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNFBEIAMJQNJQY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)O)C2=CC(=CC=C2)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30689145 |
Source
|
Record name | 3'-Methoxy-2-methyl[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30689145 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Methoxyphenyl)-3-methylbenzoic acid | |
CAS RN |
1261902-72-0 |
Source
|
Record name | 3'-Methoxy-2-methyl[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30689145 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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